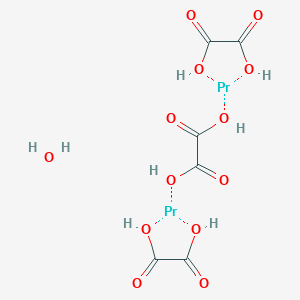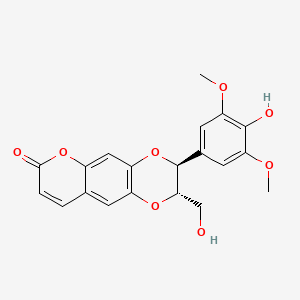
(S)-Moluccanin
Vue d'ensemble
Description
Méthodes De Préparation
(S)-Moluccanin is typically isolated from natural sources, specifically from Aleurites moluccana. The extraction process involves using solvents like ethanol to obtain the compound from the plant material .
Analyse Des Réactions Chimiques
(S)-Moluccanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the coumarin and lignan moieties .
Applications De Recherche Scientifique
(S)-Moluccanin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules . In biology and medicine, moluccanin is investigated for its antibacterial and antiviral activities, making it a potential candidate for developing new therapeutic agents . Additionally, its anti-inflammatory and anticancer properties are of significant interest in pharmacological research .
Mécanisme D'action
The mechanism of action of moluccanin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in bacterial and viral replication . The compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but moluccanin’s effects are believed to be mediated through its interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
(S)-Moluccanin is unique among coumarinolignoids due to its specific structural features and biological activities. Similar compounds include cleomiscosin A and cleomiscosin B, which are also coumarinolignoids but differ in their specific chemical structures and biological activities . This compound’s distinct combination of coumarin and lignan moieties, along with its potent antibacterial and antiviral properties, sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZBLJGCQTQMB-PXNSSMCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moluccanin and where is it found?
A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure formed by a coumarin unit linked to a phenylpropanoid unit. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), also known as "Nogueira-da-India" or "Nogueira-de-Iguape" []. This plant is traditionally used in folk medicine for various ailments, including tumors, ulcers, headaches, fevers, diarrhea, and gonorrhea [].
Q2: What is the significance of the stereoselective synthesis of Moluccanin?
A2: The first stereoselective synthesis of (7'S,8'S)-moluccanin was achieved using a versatile synthetic method that holds promise for the preparation of other linear coumarinolignoids []. This is important because the stereochemistry of natural products like Moluccanin can significantly impact their biological activity. The ability to synthesize specific stereoisomers allows for more targeted research into their potential therapeutic benefits.
Q3: Beyond Moluccanin, what is the broader significance of research on coumarinolignoids?
A3: Coumarinolignoids, including Moluccanin, are of significant interest to researchers due to their wide range of biological activities. These include hepatoprotective, antitumor, anti-inflammatory, and antioxidant properties []. The development of efficient synthetic routes, such as the one used for Moluccanin, allows for further investigation into this class of natural products and their potential applications in medicine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


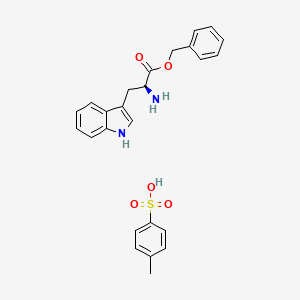
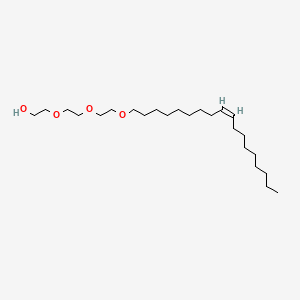
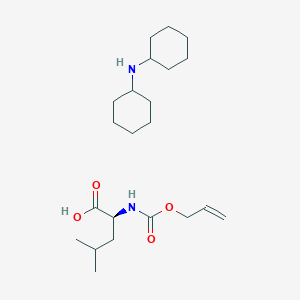
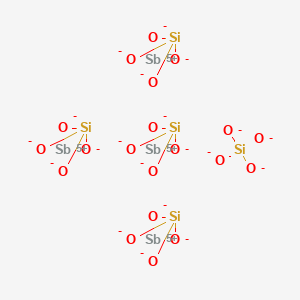
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
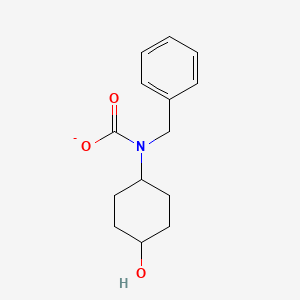
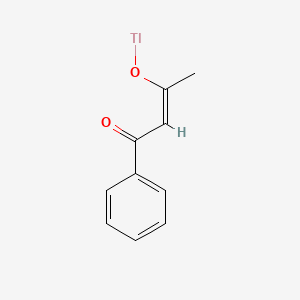
![(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)
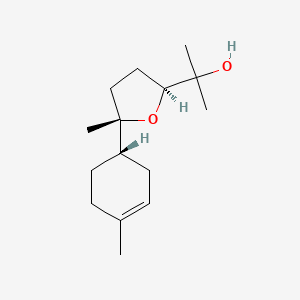
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)

